molecular formula C13H14ClNO2 B188491 1-BOC-4-Chloroindole CAS No. 129822-46-4

1-BOC-4-Chloroindole

Cat. No.: B188491
CAS No.: 129822-46-4
M. Wt: 251.71 g/mol
InChI Key: SNYOMIGRAXEOBR-UHFFFAOYSA-N
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Description

1-BOC-4-Chloroindole, also known as 1-(tert-Butoxycarbonyl)-4-chloroindole, is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The addition of the tert-butoxycarbonyl (BOC) protecting group to the indole nitrogen enhances the compound’s stability and facilitates its use in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-BOC-4-Chloroindole can be synthesized through several methods. One common approach involves the protection of 4-chloroindole with a tert-butoxycarbonyl (BOC) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-BOC-4-Chloroindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-BOC-4-Chloroindole is primarily related to its role as a synthetic intermediate. The BOC protecting group stabilizes the indole nitrogen, allowing for selective reactions at other positions on the indole ring. Upon deprotection, the resulting 4-chloroindole can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and other interactions .

Comparison with Similar Compounds

Uniqueness: 1-BOC-4-Chloroindole is unique due to the presence of both the BOC protecting group and the chlorine atom at the 4-position. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

tert-butyl 4-chloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYOMIGRAXEOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464797
Record name 1-BOC-4-Chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129822-46-4
Record name 1-BOC-4-Chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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